molecular formula C6H5F3N2O B566905 5-(Trifluoromethoxy)pyridin-2-amine CAS No. 1221171-88-5

5-(Trifluoromethoxy)pyridin-2-amine

Cat. No. B566905
CAS RN: 1221171-88-5
M. Wt: 178.114
InChI Key: HCYQWUCBICRJGO-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2O . It has a molecular weight of 178.11 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various scientific literature . For instance, one method involves the reaction of N-(4-methoxybenzyl)-5-(trifluoromethoxy)pyridin-2-amine with 4-methylbenzoate in the presence of 0.6 N HCl .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-one

    A study by Janvier et al. (2002) details a multicomponent synthesis process starting from simple and readily available inputs, including a step where 5-aminooxazole reacts to form pyrrolo[3,4-b]pyridin-5-one, indicating potential use in scaffold-generating reactions for complex molecules (Janvier et al., 2002).

  • Synthesis of Novel Pyridine Fused Polycyclic Amines

    Baker et al. (2003) describe the synthesis of novel pyridine fused polycyclic bridgehead amines, highlighting the compound's role in creating complex molecular structures, potentially useful in pharmaceutical research (Baker et al., 2003).

  • Anticancer Agents Development

    Chavva et al. (2013) report on the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives from a starting material that includes 5-(Trifluoromethoxy)pyridin-2-amine. These compounds were found to exhibit promising bioactivity against several cancer cell lines (Chavva et al., 2013).

  • Building Blocks for Life-Sciences-Oriented Research

    Manteau et al. (2010) discuss the efficient and straightforward large-scale synthesis of various (Trifluoromethoxy)pyridines, including this compound. This synthesis provides important building blocks for research in the life sciences (Manteau et al., 2010).

  • Application in Enzymatic Synthesis

    Stankevičiūtė et al. (2016) explored the application of enzymes or whole cells for the preparation of hydroxylated pyridines, indicating that this compound could be useful in the enzymatic synthesis of pyridinols and pyridinamines, important intermediates in the chemical industry (Stankevičiūtė et al., 2016).

  • N-Protection of Amines

    Karimian and Tajik (2014) reported a method for the N-tert-butoxycarbonylation of amines using a pyridinium-based catalyst. This process, involving pyridine derivatives, could be relevant for the modification or protection of amine groups in various chemical syntheses (Karimian & Tajik, 2014).

  • Toxicity and Safety in Industrial Applications

    Tao et al. (2022) provided a case study of a man who inhaled 5-amino-2-(trifluoromethyl)pyridine at work, leading to serious health issues like methemoglobinemia and toxic encephalopathy. This highlights the need for caution in handling such compounds in industrial settings (Tao et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers Several papers have been published on the synthesis and applications of 5-(Trifluoromethoxy)pyridin-2-amine and its derivatives . These papers provide valuable insights into the chemical properties and potential uses of this compound.

properties

IUPAC Name

5-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYQWUCBICRJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678827
Record name 5-(Trifluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221171-88-5
Record name 5-(Trifluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethoxy)pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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